3-nitro-5-(trifluoromethyl)benzohydrazide
Overview
Description
3-nitro-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6F3N3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hydrazide group, and the benzene ring is substituted with nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration and Trifluoromethylation: : The synthesis of 3-nitro-5-(trifluoromethyl)benzohydrazide typically begins with the nitration of benzoic acid to introduce the nitro group. This is followed by trifluoromethylation to add the trifluoromethyl group. The reaction conditions often involve the use of strong acids and fluorinating agents .
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Hydrazide Formation: : The final step involves converting the carboxylic acid group to a hydrazide. This can be achieved by reacting the trifluoromethylated nitrobenzoic acid with hydrazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the handling of strong acids and reactive fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
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Reduction: : Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions .
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Substitution: : The trifluoromethyl and nitro groups can be involved in electrophilic and nucleophilic substitution reactions, respectively .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Amino derivatives and further substituted products.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
3-nitro-5-(trifluoromethyl)benzohydrazide has diverse applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
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Medicine: : Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors .
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Industry: : It finds applications in the production of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-nitro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
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3-Nitrobenzoic acid: : Lacks the trifluoromethyl group, resulting in different reactivity and applications .
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5-Trifluoromethyl-benzoic acid:
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3,5-Bis(trifluoromethyl)benzoic acid: : Contains two trifluoromethyl groups, leading to distinct properties and applications .
Uniqueness
3-nitro-5-(trifluoromethyl)benzohydrazide is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMHWFQNXKKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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